4-{[4-(dimethylamino)phenyl]amino}-3-nitro-2H-chromen-2-one
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Overview
Description
4-[4-(DIMETHYLAMINO)ANILINO]-3-NITRO-2H-CHROMEN-2-ONE is a complex organic compound known for its unique chemical structure and properties This compound is part of the chromenone family, which is characterized by a fused benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(DIMETHYLAMINO)ANILINO]-3-NITRO-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-(dimethylamino)aniline with 3-nitro-2H-chromen-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(DIMETHYLAMINO)ANILINO]-3-NITRO-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[4-(DIMETHYLAMINO)ANILINO]-3-AMINO-2H-CHROMEN-2-ONE.
Scientific Research Applications
4-[4-(DIMETHYLAMINO)ANILINO]-3-NITRO-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[4-(DIMETHYLAMINO)ANILINO]-3-NITRO-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(DIMETHYLAMINO)ANILINE: Shares the dimethylamino group but lacks the chromenone structure.
3-NITRO-2H-CHROMEN-2-ONE: Contains the chromenone core but lacks the dimethylaminoaniline moiety.
Uniqueness
4-[4-(DIMETHYLAMINO)ANILINO]-3-NITRO-2H-CHROMEN-2-ONE is unique due to the combination of the chromenone core with both dimethylamino and nitro groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H15N3O4 |
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Molecular Weight |
325.32 g/mol |
IUPAC Name |
4-[4-(dimethylamino)anilino]-3-nitrochromen-2-one |
InChI |
InChI=1S/C17H15N3O4/c1-19(2)12-9-7-11(8-10-12)18-15-13-5-3-4-6-14(13)24-17(21)16(15)20(22)23/h3-10,18H,1-2H3 |
InChI Key |
ATFSMNNRUVJXKS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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